molecular formula C7H10S B15314193 2-Ethyl-4-methylthiophene

2-Ethyl-4-methylthiophene

Cat. No.: B15314193
M. Wt: 126.22 g/mol
InChI Key: NZOYEHPXDWJOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methylthiophene can be achieved through several methods. One common approach involves the alkylation of thiophene derivatives. For instance, the Friedel-Crafts alkylation of thiophene with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound .

Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of multicomponent reactions and condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a notable method for synthesizing thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methylthiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylthiophene involves its interaction with various molecular targets. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiophene ring plays a crucial role in these interactions, often participating in electron transfer processes and forming coordination complexes with metal ions .

Comparison with Similar Compounds

    Thiophene: The parent compound of 2-Ethyl-4-methylthiophene, with a simpler structure.

    2-Methylthiophene: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethylthiophene: Similar structure but without the additional methyl group.

Uniqueness: this compound is unique due to the presence of both ethyl and methyl groups on the thiophene ring, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct electronic effects and steric interactions compared to its simpler analogs .

Properties

Molecular Formula

C7H10S

Molecular Weight

126.22 g/mol

IUPAC Name

2-ethyl-4-methylthiophene

InChI

InChI=1S/C7H10S/c1-3-7-4-6(2)5-8-7/h4-5H,3H2,1-2H3

InChI Key

NZOYEHPXDWJOCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CS1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.